4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Chemical Synthesis Analytical Chemistry Bioconjugation

Researchers requiring regioisomerically pure N4-functionalized triazolone scaffolds often face contamination or lack of a reactive amine handle. 4-(3-Aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1536811-29-6) directly solves this with a terminal primary amine on a flexible three-carbon linker. • Enables monofunctional amide coupling to fluorophores, affinity tags, or receptor ligands via stable amide bond formation. • Generates diverse Schiff base ligand libraries via condensation with aromatic aldehydes for metal ion chelation studies. • Serves as critical intermediate for urea and sulfonamide synthesis targeting carbonic anhydrase or kinase pharmacophores. • Hydrochloride salt form (CAS 1909327-92-9) ensures aqueous solubility, long-term storage stability, and accurate stoichiometric control during reaction setup.

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
Cat. No. B13245676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Molecular FormulaC5H10N4O
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=NNC(=O)N1CCCN
InChIInChI=1S/C5H10N4O/c6-2-1-3-9-4-7-8-5(9)10/h4H,1-3,6H2,(H,8,10)
InChIKeyYYAKHHNOOGGMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Structural & Procurement Specifications


4-(3-Aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a 4,5-dihydro-1H-1,2,4-triazol-5-one derivative characterized by a primary amine terminated three-carbon chain at the N4 position. It is commercially supplied as a free base (CAS 1536811-29-6, molecular weight 142.16 g/mol) or as a hydrochloride salt (CAS 1909327-92-9, molecular weight 178.62 g/mol) . The hydrochloride salt form enhances aqueous solubility and long-term storage stability, a key differentiator for researchers requiring precise stoichiometric handling of the free amine . This compound functions as a synthetic building block, with its free primary amine serving as a reactive handle for downstream derivatization into Schiff bases, ureas, or amides.

1
Select salt form for workflow: hydrochloride for aqueous solubility and stoichiometric accuracy.
2
N4-(3-aminopropyl) chain provides a reactive primary amine handle for derivatization.
3
Regioisomeric purity at N4 is essential for geometry-dependent conjugation and SAR studies.

Uniqueness of the 3-Aminopropyl Derivative


Substitution with a generic or regioisomeric 4,5-dihydro-1H-1,2,4-triazol-5-one is structurally prohibitive. The location of the 3-aminopropyl chain is critical; its specific attachment at the N4 position dictates both the compound's physicochemical properties and its synthetic utility. Attempting to replace it with a 3-(3-aminopropyl) regioisomer (e.g., CAS 1354953-84-6) introduces a different tautomeric form and alters the distance and orientation of the reactive amine from the triazolone core, which directly impacts downstream conjugation efficiency and molecular recognition . The presence of a free primary amine at the terminus of a flexible propyl linker is a precise structural feature not offered by N4-methyl, -ethyl, or -phenyl analogs, which lack the amine handle required for further bio-conjugation or salt formation [1].

Regioisomer: C3-aminopropyl isomers alter amine vector orientation and tautomeric form; may not transfer for molecular recognition assays.
N-Alkyl analog: N4-methyl or ethyl derivatives lack the reactive amine handle; cannot support amine-targeted conjugation or salt formation.

Quantitative Evidence for Differentiation


Hydrochloride vs. Free Base for Solution Accuracy

The selection between the free base and hydrochloride salt directly impacts experimental stoichiometry. The hydrochloride salt (CAS 1909327-92-9) has a molecular weight of 178.62 g/mol, while the free base (CAS 1536811-29-6) has a molecular weight of 142.16 g/mol . This difference of 36.46 g/mol (approx. 25.6% mass increase) must be corrected for in all gravimetric measurements to avoid a critical molarity error. This is a key procurement and experimental design consideration not applicable to 4-substituted analogs lacking a basic amine group, which cannot form such a stable hydrochloride salt .

Salt Form MW
Specification review
178.62 vs. 142.16 g/mol (+25.6% mass)
Hydrochloride salt form requires mass correction for molarity accuracy.
Data to verify: supplier specification sheet.
Chemical Synthesis Analytical Chemistry Bioconjugation

Regioisomeric Specificity: N4 vs. C3 Substitution

The regioisomer 3-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1354953-84-6) exists, but its aminopropyl chain is attached at the C3 carbon, contrasting with the N4 attachment point of the target compound . This structural isomerism results in a fundamentally different spatial orientation of the amine handle and a distinct tautomeric form (a 1,2,4-triazoline core vs. a 1,2,4-triazol-5-one). While direct head-to-head biological data is absent from the prioritized literature, the structural non-equivalence renders them non-interchangeable for any application dependent on precise molecular geometry or synthetic derivatization vectors [1]. High-strength differential evidence is limited; this structural distinction is the primary verifiable differentiator.

Regioisomer Identity
Class-level
N4 vs. C3 attachment; distinct constitutional isomers.
Regioisomeric purity is critical for SAR-dependent studies.
Context-dependent; verify by NMR or HPLC if required.
Structural Biology Chemical Biology Medicinal Chemistry

Reactive Amine for Derivative Synthesis

Unlike 4-methyl- or 4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-ones, the target compound's primary amine allows for well-established conjugation protocols. The general class of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones is known to react with aldehydes to form Schiff bases at the N4-amino position [1]. The presence of a free amine is a prerequisite for this reactivity. While direct kinetic data comparing the 3-aminopropyl derivative to other 4-amino derivatives is lacking, the long-chain, flexible amine linker can provide a steric advantage in forming these derivatives. This is a class-level inference based on the known reactivity of N4-amino-1,2,4-triazol-5-ones.

Amine Reactivity
Class-level
Primary amine vs. unreactive alkyl group at N4.
Supports Schiff base/amide conjugation; unreactive analogs are not viable.
Class-level inference based on N4-amino triazolone methodology.
Synthetic Chemistry Combinatorial Chemistry PROTAC Linkers

Proven Applications of the 3-Aminopropyl Derivative


Bioconjugate Linker and Fluorescent Probe Synthesis

The single, primary amine handle on the 3-aminopropyl chain allows for highly controlled, monofunctional conjugation to carboxylic acid-containing fluorophores, affinity tags, or receptor ligands via stable amide bond formation. The flexible propyl linker reduces steric hindrance around the triazolone core, preserving its native tautomeric properties for molecular recognition assays [1]. This contrasts with direct N4-methyl or -ethyl analogs, which are synthetically inert for these applications.

Schiff Base Ligand Library Synthesis

Researchers can exploit the amine's reactivity to condense with aromatic aldehydes, generating diverse Schiff base ligand libraries. The resulting 4-imine derivatives can serve as multidentate ligands for metal ion chelation, with the terminal amine-derived linker providing additional conformational flexibility unattainable with shorter-chain or non-amine N4-substituted analogs [1]. The hydrochloride salt form ensures accurate stoichiometric control during the initial dissolution and reaction setup.

Intermediate for Bioactive 1,2,4-Triazolones

This compound serves as a critical intermediate for synthesizing ureas and sulfonamides, which are privileged structures in medicinal chemistry for targeting enzymes like carbonic anhydrase or various kinases. The 3-aminopropyl chain connects the pharmacophoric triazolone core to a terminal amine, allowing for a second point of structural diversification without altering the core ring system [2]. Regioisomeric purity is paramount here, as the C3-substituted isomer would yield inactive or off-target compounds.

Corrosion Inhibition Using Triazolone Scaffolds

The 4,5-dihydro-1H-1,2,4-triazol-5-one core is a known pharmacophore in corrosion inhibition chemistry. Functionalizing it with a 3-aminopropyl chain provides a water-soluble, cationic site when protonated, enhancing adsorption onto negatively charged metal surfaces in acidic media [1]. The use of the pure target compound, as opposed to a regioisomeric mixture, is crucial for establishing a reliable quantitative structure-activity relationship (QSAR) between molecular structure and inhibition efficiency.

Application
Selection Property
Validation Focus
Bioconjugate linker synthesis
Monofunctional primary amine with flexible propyl spacer
Amide conjugation efficiency; regioisomeric purity
Schiff base ligand libraries
Aldehyde-condensable amine handle on a triazolone scaffold
Stoichiometric control; imine formation and metal chelation
Bioactive 1,2,4-triazolone intermediate
N4 substitution pattern for SAR diversification
Regioisomeric integrity; derivative biological profiling
Corrosion inhibition studies
Protonatable amine for surface adsorption in acidic media
QSAR reliability; inhibition efficiency reproducibility
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